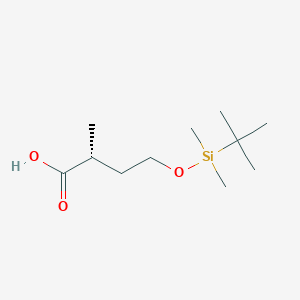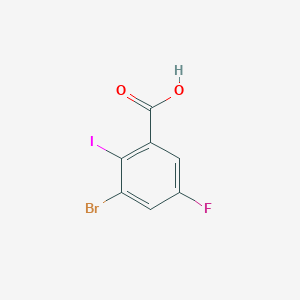
4-Fluoro-2,6-diisopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2,6-diisopropylaniline is an organic compound with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol . It is an aromatic amine, characterized by the presence of a fluorine atom and two isopropyl groups attached to the benzene ring. This compound is used primarily in research and industrial applications.
Méthodes De Préparation
The synthesis of 4-Fluoro-2,6-diisopropylaniline typically involves the fluorination of 2,6-diisopropylaniline. One common method includes the reaction of 2,6-diisopropylaniline with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve bulk synthesis and custom manufacturing processes to ensure high purity and yield .
Analyse Des Réactions Chimiques
4-Fluoro-2,6-diisopropylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents used in these reactions include acids, bases, and solvents like toluene or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Fluoro-2,6-diisopropylaniline has several scientific research applications:
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2,6-diisopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Fluoro-2,6-diisopropylaniline can be compared with other similar compounds, such as:
2,6-Diisopropylaniline: Lacks the fluorine atom, which can affect its reactivity and binding properties.
4-Fluoroaniline: Contains a fluorine atom but lacks the isopropyl groups, leading to different chemical and physical properties.
2,6-Diisopropylphenylamine: Similar structure but with different substituents, affecting its applications and reactivity.
The uniqueness of this compound lies in its specific combination of fluorine and isopropyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18FN |
|---|---|
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
4-fluoro-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C12H18FN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3 |
Clé InChI |
ZIUMEJRMQJELRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1N)C(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)


![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)

![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)


![2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)
![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)
![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)


